molecular formula C17H16BrN3O2 B213815 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

Cat. No. B213815
M. Wt: 374.2 g/mol
InChI Key: HBOFPRKVHXULRL-UHFFFAOYSA-N
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its ability to selectively inhibit certain enzymes, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves the selective inhibition of certain enzymes, such as BRD4 and CDK9. These enzymes are involved in the regulation of gene expression and cell proliferation, and their inhibition by 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide leads to the suppression of tumor growth and inflammation. 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been shown to have several biochemical and physiological effects, including the suppression of tumor growth and inflammation, induction of apoptosis in cancer cells, and inhibition of angiogenesis. The compound has also been shown to have anti-metastatic activity, which makes it a promising candidate for the treatment of various cancers.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide is its selective inhibition of certain enzymes, which makes it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, including its low solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. The compound has also been studied for its potential use in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, the study of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide in preclinical models and clinical trials will be important for the evaluation of its safety and efficacy in humans.
Conclusion
In conclusion, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has a selective mechanism of action, which makes it a promising candidate for the treatment of various cancers, inflammation, and metabolic disorders. While there are some limitations for lab experiments, the future directions of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties.

Synthesis Methods

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide involves a series of reactions that begin with the preparation of 4-bromo-1H-pyrazole, which is then reacted with 2,3-dimethylphenylamine to form the intermediate compound. The final step involves the reaction of the intermediate with 2-furoic acid to yield 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide. The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been described in detail in several publications, and the compound has been synthesized using various methods.

Scientific Research Applications

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. The compound has been shown to selectively inhibit certain enzymes, such as BRD4 and CDK9, which are involved in the regulation of gene expression and cell proliferation. This makes 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide a promising candidate for the treatment of various cancers, including leukemia, lymphoma, and solid tumors.

properties

Product Name

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H16BrN3O2/c1-11-4-3-5-15(12(11)2)20-17(22)16-7-6-14(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22)

InChI Key

HBOFPRKVHXULRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)C

Origin of Product

United States

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